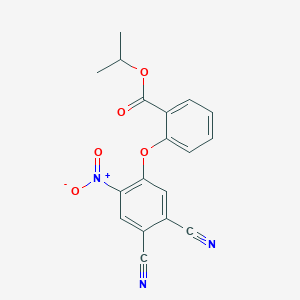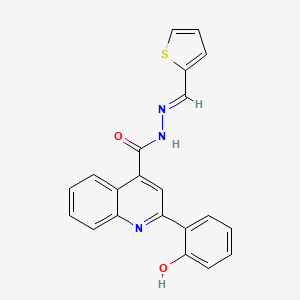
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as THQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. THQ belongs to the family of hydrazide derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not yet fully understood. However, studies have shown that this compound exerts its anti-inflammatory and antioxidant effects through the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In addition, this compound has been found to scavenge free radicals and protect cells from oxidative stress and damage. This compound also regulates the expression of antioxidant enzymes such as SOD, CAT, and GPx.
实验室实验的优点和局限性
One advantage of using 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its low toxicity and high stability. This compound has been found to have low cytotoxicity and does not affect the viability of normal cells. This compound is also stable under various conditions and can be easily synthesized and purified.
One limitation of using this compound in lab experiments is its poor solubility in water. This makes it difficult to administer this compound in aqueous solutions and limits its bioavailability. Another limitation is the lack of in vivo studies on the efficacy and safety of this compound.
未来方向
There are several future directions for the research on 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to investigate the efficacy and safety of this compound in animal models of inflammatory diseases and oxidative stress-related disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route.
Furthermore, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability. The use of nanotechnology-based approaches such as nanoparticles and liposomes could enhance the therapeutic efficacy of this compound.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has potential therapeutic applications in various scientific fields. This compound possesses anti-inflammatory and antioxidant properties and has been studied for its efficacy in the treatment of inflammatory diseases and oxidative stress-related disorders. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in vivo.
合成方法
The synthesis of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-hydroxyacetophenone, 2-thiophenecarboxaldehyde, and 4-hydroxyquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization and characterized using spectroscopic techniques.
科学研究应用
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic applications in various scientific fields. In the field of pharmacology, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, this compound has been found to have antioxidant properties that protect cells from oxidative stress and damage. This makes this compound a promising candidate for the prevention and treatment of various diseases associated with oxidative stress such as cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20-10-4-2-8-16(20)19-12-17(15-7-1-3-9-18(15)23-19)21(26)24-22-13-14-6-5-11-27-14/h1-13,25H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCCKSZICQMXQF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
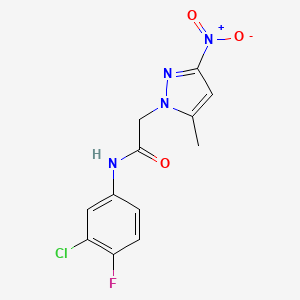
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)
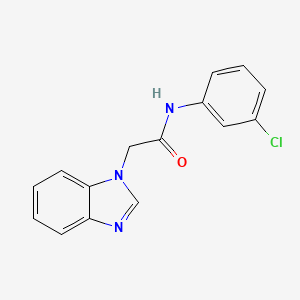
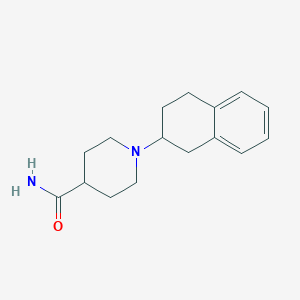
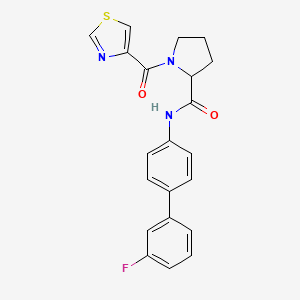
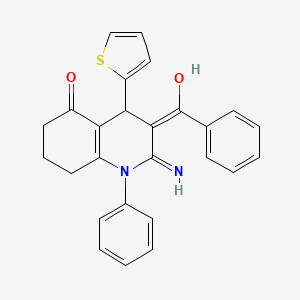
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
